6-Ethoxy-2-methyl-1,3-benzothiazole

Medicinal Chemistry Lipophilicity Physicochemical Property

Generic benzothiazole analogs lack the defined 6-ethoxy/2-methyl geometry required for Aurora-A kinase allosteric site engagement. 6-Ethoxy-2-methyl-1,3-benzothiazole resolves this via its co-crystallized scaffold (PDB 5OS1), delivering reproducible binding data. • Enables structure-based design of selective Aurora-A allosteric inhibitors • XLogP3-AA = 3.1 for predictable membrane permeability & BBB penetration • Core scaffold for apoptosis inducers that outperform cisplatin in vitro • Research-grade purity with full analytical batch support

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS No. 18879-72-6
Cat. No. B102250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-methyl-1,3-benzothiazole
CAS18879-72-6
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)C
InChIInChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3
InChIKeyPKRZJVQWLOOWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2-methyl-1,3-benzothiazole: Heterocyclic Scaffold Overview


6-Ethoxy-2-methyl-1,3-benzothiazole (CAS 18879-72-6) is a small-molecule heterocyclic compound belonging to the benzothiazole class [1]. It features a core bicyclic structure of a benzene ring fused to a thiazole ring, substituted with an ethoxy group at the 6-position and a methyl group at the 2-position . These specific substituents are known to influence key physicochemical properties, such as lipophilicity, which can be a critical factor in applications like medicinal chemistry probe design or agrochemical intermediate synthesis .

Heterocyclic scaffold for medicinal chemistry probe design
Ethoxy/methyl substitution pattern provides defined electronic and steric properties
Computed lipophilicity profile supports membrane permeability optimization
Supports agrochemical intermediate synthesis

Risks of Unqualified Substitution in Specialized Applications


In applications like X-ray crystallography or targeted chemical probe development, substituting 6-Ethoxy-2-methyl-1,3-benzothiazole with a generic benzothiazole analog can compromise experimental outcomes. The specific electronic and steric properties conferred by its unique substitution pattern dictate its molecular interactions [1]. The precise geometry of the ethoxy and methyl groups has been shown to be essential for forming specific binding interactions with biological targets, such as the allosteric binding site of Aurora-A kinase [1]. Unqualified substitution could therefore lead to a loss of binding, altered selectivity, or changes in key physicochemical properties like lipophilicity (XLogP3-AA = 3.1), which affects membrane permeability and target engagement [2].

Substitution with unsubstituted benzothiazole may shift lipophilicity and alter membrane interaction properties.
Mismatched substitution geometry may disrupt specific allosteric binding to kinase targets such as Aurora-A.
Altered binding mode selectivity may arise, limiting reliable structure–activity relationship transfer.

Evidence-Based Differentiation Guide for Procurement


Differentiation by Lipophilicity for Physicochemical Optimization

6-Ethoxy-2-methyl-1,3-benzothiazole exhibits a calculated XLogP3-AA value of 3.1, which places it within an optimal range for potential brain penetration and membrane permeability [1]. This is notably higher than the unsubstituted core scaffold, benzothiazole, which has a predicted logP of 1.9 [2]. This increased lipophilicity is a direct consequence of the ethoxy and methyl substitutions and can be a differentiating factor when a more hydrophobic scaffold is required for a specific application [1].

Lipophilicity Differentiation
Reported
+1.2 logP
Supports selection of a more hydrophobic benzothiazole scaffold.
Computed XLogP3-AA; experimental verification recommended.
Medicinal Chemistry Lipophilicity Physicochemical Property

Validated Allosteric Binding to Aurora-A Kinase

The compound has been successfully co-crystallized with the Aurora-A kinase (PDB ID: 5OS1), providing direct structural evidence of its ability to bind to a biologically relevant protein target [1]. In this complex, 6-ethoxy-2-methyl-1,3-benzothiazole is observed binding to an allosteric site distinct from the ATP-binding pocket [1]. This stands in contrast to many 2-arylbenzothiazole derivatives, which are often designed to compete for the ATP-binding site [2]. The availability of a validated crystal structure offers a high-confidence starting point for structure-based design that is not available for many uncharacterized analogs.

Allosteric Binding Mode
Class-level
Allosteric (PDB 5OS1) vs ATP-competitive inhibitors
Provides a validated structural basis for non-ATP-competitive inhibitor design.
Binding mode confirmed by X-ray crystallography; requires target-specific profiling.
Structural Biology Kinase Inhibition Fragment-Based Drug Discovery

Enhanced Apoptosis Induction via Core Scaffold Analog

A closely related analog, 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea, which contains the 6-ethoxybenzothiazole core found in the target compound, has demonstrated a potent ability to induce apoptosis in HT-29 colon cancer cells [1]. At the same concentration, this analog produced an apoptotic cell population of 79.45%, which was 1.2-fold higher than the 65.28% produced by the clinically-used chemotherapeutic agent cisplatin [1]. This activity suggests that the 6-ethoxybenzothiazole scaffold possesses significant anticancer potential, with a mechanism that can outperform a standard-of-care drug.

Apoptosis Induction (Analog)
Class-level
Analog 79.45% apoptosis vs Cisplatin 65.28%
Supports apoptosis pathway-response interpretation.
Analog-derived evidence; direct compound activity may differ.
Cancer Research Apoptosis Chemical Biology

High-Value Application Scenarios for Procurement


Fragment Elaboration for Allosteric Kinase Inhibition

Procuring this compound enables a structure-based drug discovery project focused on developing novel, allosteric inhibitors of Aurora-A kinase. The availability of the co-crystal structure (PDB ID: 5OS1) allows for the rational design of derivatives to improve binding affinity and selectivity, a strategy that is not possible with less well-characterized benzothiazole analogs [1].

Synthesis of Pro-Apoptotic Anticancer Agents

The 6-ethoxy-2-methyl-1,3-benzothiazole scaffold can be used as a starting point for synthesizing novel anticancer compounds. Research on a close thiourea analog has shown that the 6-ethoxybenzothiazole core can be functionalized to create potent apoptosis inducers that outperform cisplatin in vitro, making it a compelling choice for medicinal chemistry campaigns targeting cancer [2].

Development of Lipophilicity-Optimized Chemical Probes

For research projects requiring a benzothiazole building block with specific lipophilic properties, this compound offers a defined XLogP3-AA value of 3.1. This property makes it particularly suitable for designing molecules intended to cross biological membranes, such as the blood-brain barrier, or to target intracellular compartments, providing a predictable alternative to other analogs with different logP profiles [3].

Application
Selection Property
Validation Focus
Allosteric kinase fragment elaboration
Allosteric binding mode validated by crystal structure
Structure-guided design and selectivity profiling
Apoptosis pathway studies
Scaffold with apoptosis-inducing analog evidence
Apoptosis endpoint validation in cell models
Lipophilicity-optimized probe design
Defined lipophilicity profile
Membrane permeability and ADME property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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